molecular formula C10H18O2 B1623650 Methyl (E)-non-6-enoate CAS No. 40709-04-4

Methyl (E)-non-6-enoate

Cat. No.: B1623650
CAS No.: 40709-04-4
M. Wt: 170.25 g/mol
InChI Key: IAXJWKAHMIYBRY-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-non-6-enoate is an unsaturated methyl ester characterized by a nine-carbon chain with a trans (E)-configured double bond at the sixth position and a methyl group substituent. For instance, structurally similar compounds, such as methyl (Z)-9-[(tert-butyldimethylsilyl)oxy]non-6-enoate (synthesized with a 68% yield via esterification ), highlight the importance of stereochemistry and functional group placement in determining reactivity and applications. Methyl esters like these are often synthesized for use in fragrance industries, polymer research, or as intermediates in organic synthesis .

Properties

CAS No.

40709-04-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl (E)-non-6-enoate

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3/b5-4+

InChI Key

IAXJWKAHMIYBRY-SNAWJCMRSA-N

SMILES

CCC=CCCCCC(=O)OC

Isomeric SMILES

CC/C=C/CCCCC(=O)OC

Canonical SMILES

CCC=CCCCCC(=O)OC

Other CAS No.

40709-04-4

Origin of Product

United States

Chemical Reactions Analysis

Cross-Metathesis Reactions

Methyl (E)-non-6-enoate undergoes efficient cross-metathesis (CM) with alkenes in the presence of ruthenium catalysts. For example, reactions with eugenol (4-allyl-2-methoxyphenol) in ethanol or 2-propanol using the G2 catalyst ([Cl⁻(H₂IMes)(PCy₃)Ru=CHPh]) achieve high conversion (>90%) and selectivity (>98%) under optimized conditions .

Key Parameters for CM Reactions :

ConditionValue/Range
Catalyst loading0.1–0.2 mol %
SolventEthanol, 2-propanol
Temperature50–80°C
Reaction time5–30 minutes
Turnover number (TON)Up to 690

Major products include:

  • CM1 : Dec-1-ene

  • CM2 : Methyl dec-9-enoate

  • CM3 : 2-Methoxy-4-(undec-2-en-1-yl)phenol

  • CM4 : Methyl 11-(4-hydroxy-3-methoxyphenyl)undec-9-enoate

Diels-Alder Cycloaddition

The conjugated double bond in this compound enables participation in Diels-Alder reactions as a dienophile. Reaction with 1,3-dienes (e.g., 1,3-dimethylbuta-1,3-diene) forms functionalized cyclohexene derivatives. A one-pot procedure involving Dess-Martin periodinane oxidation followed by diene addition yields cycloadducts in moderate-to-high yields .

Representative Diels-Alder Results :

DieneIsolated Yield (%)NMR Yield (%)
1,3-Dimethylbuta-1,3-diene94Quant
Cyclohexa-1,3-diene2780
2,3-Dimethylbuta-1,3-diene40Quant

Reaction conditions: Dichloromethane, room temperature, 1–4 days.

Oxidation and Stability

This compound is prone to oxidation at the double bond. Using Dess-Martin periodinane , the compound can be oxidized to a keto-ester derivative (methyl 2-oxobut-3-enoate), which dimerizes slowly at room temperature via a hetero-Diels-Alder mechanism . Stability data:

  • Stable : >7 days at −18°C

  • Dimerization : Observable after 24 hours at 25°C

Radical Additions

Under radical-initiated conditions (e.g., AIBN or NBS), this compound reacts with nucleophiles like methanethiol to form thioether derivatives. For example, methanethiol adds to the double bond, yielding methyl 2-hydroxy-4-(methylthio)butanoate in ~85% yield .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares Methyl (E)-non-6-enoate with structurally related esters and unsaturated compounds, emphasizing key differences in functional groups, synthesis methods, and applications:

Compound Structure Key Features Synthesis & Yield Applications References
This compound C₉H₁₆O₂; (E)-double bond at C6, methyl ester Unsaturated ester with trans configuration; potential volatility and reactivity Not explicitly detailed; inferred from analogous esterifications (e.g., 61–68% yields) Fragrances, organic synthesis intermediates
Methyl (Z)-9-[(TBS)oxy]non-6-enoate C₁₇H₃₄O₃Si; Z-configuration, TBS-protected hydroxyl Bulky silyl ether group enhances stability; Z-stereochemistry affects polarity Synthesized via DCC-mediated esterification (68% yield, 3.5 days) Protected intermediates in multistep syntheses
Sandaracopimaric acid methyl ester Diterpene ester; conjugated double bonds Natural resin-derived; rigid bicyclic structure Isolated from Austrocedrus chilensis resin; identified via GC-MS Antimicrobial agents, varnishes
Ethyl 6-methyl-4-oxohept-6-enoate C₁₀H₁₆O₃; keto-ester hybrid, α,β-unsaturated system Reactive α,β-unsaturated ester; keto group enables diverse derivatization Commercial availability; no synthesis details provided Pharmaceutical intermediates
Methyl salicylate C₈H₈O₃; aromatic ester (o-methoxybenzoate) Polar, volatile; exhibits analgesic and anti-inflammatory properties Industrially produced via esterification of salicylic acid Topical analgesics, flavoring agents

Key Findings from Research

  • Stereochemical Influence: The E/Z configuration significantly impacts physical properties. For example, (E)-communic acid methyl ester (from conifer resins) exhibits higher thermal stability than its Z-isomer due to reduced steric strain . This compound’s trans configuration may similarly enhance volatility compared to cis analogs.
  • Synthetic Efficiency: Methyl esters with protective groups (e.g., TBS in ) achieve moderate yields (61–68%) under mild conditions, suggesting that this compound could be synthesized via analogous esterification or transesterification routes.
  • Natural vs. Synthetic Sources: Compounds like sandaracopimaric acid methyl ester are naturally abundant in resins, whereas this compound is likely synthetic, reflecting divergent applications in materials science versus biocidal products .

Physicochemical Properties

  • Boiling Point: Esters with C₉ chains (e.g., methyl nonanoate) typically boil at ~215–220°C; the double bond may lower this slightly due to reduced van der Waals interactions .
  • Spectroscopic Data : Expected ¹H NMR signals for the ester carbonyl (~δ 3.6–3.7 ppm for OCH₃) and trans-vinylic protons (~δ 5.3–5.5 ppm, J = 15–16 Hz) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (E)-non-6-enoate
Reactant of Route 2
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